![molecular formula C16H22N2 B1473099 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 1934830-87-1](/img/structure/B1473099.png)
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C16H22N2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrroles, the class of compounds to which 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole belongs, has been a topic of significant research. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other methods involve multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .Molecular Structure Analysis
Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds . The specific structure of 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole would include these features, along with additional functional groups.Chemical Reactions Analysis
Pyrroles can undergo a variety of reactions. For example, the Paal-Knorr Pyrrole Synthesis involves a condensation reaction . Other reactions include multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .Scientific Research Applications
Insecticidal Applications
Based on the structure of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, a series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized . These compounds or their parent compounds possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they are expected to have insecticidal and acaricidal activity .
Acaricidal Applications
Most N-alkylated compounds exhibited both insecticidal activity and acaricidal activity . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole”, due to its structural similarity, might also have potential acaricidal applications .
Antibacterial Applications
Pyrrolomycins, which have a similar structure to the compound , were reported to have varying degrees of antibacterial activities . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antibacterial applications .
Antifungal Applications
Pyrrolomycins were also reported to have antifungal activities . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antifungal applications .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to the compound , have been studied for their antidiabetic properties . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antidiabetic applications .
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have also been studied for their antiviral properties . This suggests that “2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole” might also have potential antiviral applications .
properties
IUPAC Name |
2-benzyl-5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-4-13(5-3-1)8-17-9-14-11-18(16-6-7-16)12-15(14)10-17/h1-5,14-16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHQJHIHJQXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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